2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AWZ1066S is a highly specific anti-Wolbachia drug candidate. It was developed for a short-course treatment of filariasis . AWZ1066S shows superior efficacy to existing anti-Wolbachia therapies in validated preclinical models of Wolbachia infection . It has drug metabolism/pharmacokinetic (DMPK) characteristics that are compatible with a short therapeutic regimen of 7 days or less .
Molecular Structure Analysis
AWZ1066S has a chemical formula of C19H19F3N6O, an exact mass of 404.16, and a molecular weight of 404.397 .Chemical Reactions Analysis
AWZ1066S was selected through a lead optimization program focused on balancing efficacy, safety, and DMPK features of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening .Physical and Chemical Properties Analysis
AWZ1066S is a unique narrow-spectrum anti-Wolbachia compound with no general antibiotic properties and rapid bactericidal kinetics .Applications De Recherche Scientifique
The unique aspect of AWZ1066S lies in its ability to target the Wolbachia bacterial endosymbiont in the parasitic nematodes responsible for these diseases. By depleting more than 90% of Wolbachia, previous human trials have shown that AWZ1066S can lead to the permanent sterilization of adult female parasites and achieve a safe macrofilaricidal outcome. AWZ1066S stands out for its efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) features, offering a significant advantage over existing therapies.
AWZ1066S has demonstrated superior efficacy in preclinical models of infection compared to current anti-Wolbachia therapies. Its drug metabolism and pharmacokinetic characteristics are compatible with a short therapeutic regimen of 7 days or less, making it a potential game-changer in the field of tropical disease treatment. The development of this molecule could significantly impact the global elimination programs for onchocerciasis and lymphatic filariasis, potentially reducing the elimination time frames from decades to years (Hong et al., 2019).
Mécanisme D'action
AWZ1066S works by targeting the Wolbachia bacterial endosymbiont of the causative nematodes . It is a highly potent, specific, and orally active anti-Wolbachia agent with an EC50 value of 121 nM . AWZ1066S is also a weak CYP2C9 inhibitor and a weak CYP3A4 inducer with IC50 values of 9.7 μM and 37 uM, respectively .
Safety and Hazards
Orientations Futures
AWZ1066S is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis . It is currently being tested in a Phase 1, first in human study, to assess the safety, tolerability, and pharmacokinetics of ascending single and multiple oral doses of AWZ1066S in healthy volunteers .
Propriétés
IUPAC Name |
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVCNUAPFSNCO-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.